Inarigivir soproxil, also known by its developmental code SB 9200, is a small molecule drug that has garnered significant attention for its antiviral properties, particularly against hepatitis B virus and hepatitis C virus. Classified as a nucleic acid analog, Inarigivir soproxil functions as an agonist of innate immunity by activating the retinoic acid-inducible gene I and nucleotide-binding oligomerization domain-containing protein 2 pathways. This activation enhances the host's immune response, leading to increased production of interferons and cytokines that inhibit viral replication.
The synthesis of Inarigivir soproxil involves multiple intricate steps typical of nucleic acid analogs. The process begins with the preparation of its nucleoside analog, which requires careful protection and deprotection of functional groups, coupling reactions, and phosphorylation steps. Although specific proprietary methods are not publicly disclosed, general approaches include:
Industrial production often focuses on optimizing these reactions to enhance yields and purity .
Inarigivir soproxil has a complex molecular structure characterized by the chemical formula C25H34N7O13PS. Its structural components include:
The InChI key for Inarigivir soproxil is CJCYTUJOSMYXLE-JDLSZIHUSA-N, which allows for precise identification in chemical databases.
Inarigivir soproxil is involved in several chemical reactions that contribute to its efficacy as an antiviral agent:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
Inarigivir soproxil exerts its antiviral effects primarily through the activation of the retinoic acid-inducible gene I and nucleotide-binding oligomerization domain-containing protein 2 pathways within infected cells. The mechanism involves:
This dual action not only targets viral replication but also boosts the host's immune defenses against infections .
Inarigivir soproxil exhibits several notable physical and chemical properties:
These properties are vital for understanding how Inarigivir soproxil behaves in biological systems and influences its therapeutic potential .
Inarigivir soproxil has been extensively studied for its scientific applications, particularly in treating viral hepatitis. Key areas include:
Chronic hepatitis B virus (HBV) infection remains a critical global health challenge, affecting approximately 316 million people worldwide and causing ~555,000 annual deaths due to complications like cirrhosis and hepatocellular carcinoma [8]. Despite widespread vaccination programs, HBV incidence grows by 10–30 million cases annually [1]. Current therapies include nucleos(t)ide analogues (NAs; e.g., tenofovir, entecavir) and pegylated interferon-alpha (PEG-IFNα). NAs suppress viral replication by inhibiting HBV polymerase but rarely achieve functional cure—defined as sustained hepatitis B surface antigen (HBsAg) loss—due to their inability to eliminate covalently closed circular DNA (cccDNA), the stable transcriptional template of HBV. Functional cure rates with NAs are dismal (1–12%), while PEG-IFNα achieves only 3–7% HBsAg loss and is limited by poor tolerability and frequent adverse effects [10]. Both therapies require long-term or indefinite use, posing economic burdens and compliance challenges [9].
Inarigivir soproxil (SB 9200) is an orally bioavailable dinucleotide prodrug metabolized to its active form, SB 9000. Structurally, it combines a guanosine analog with a uridine moiety linked via a phosphorothioate bond, enabling dual targeting of RIG-I and NOD2 [2] [7]. Its design leverages endogenous nucleotide motifs to avoid detection by viral resistance mechanisms.
The ANTARES study (NCT03434353) evaluated inarigivir in 80 treatment-naïve patients randomized to 25, 50, 100, or 200 mg doses or placebo for 12 weeks, followed by tenofovir [4] [7]:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7